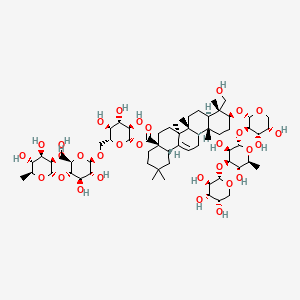

Huzhangoside D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H104O30 |

|---|---|

Molecular Weight |

1353.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)54(86-25)91-49-31(20-65)88-52(47(80)43(49)76)85-23-32-40(73)42(75)46(79)55(89-32)94-58(82)64-17-15-59(3,4)19-28(64)27-9-10-34-60(5)13-12-35(61(6,24-66)33(60)11-14-63(34,8)62(27,7)16-18-64)90-57-51(39(72)30(68)22-84-57)93-56-48(81)50(37(70)26(2)87-56)92-53-44(77)38(71)29(67)21-83-53/h9,25-26,28-57,65-81H,10-24H2,1-8H3/t25-,26-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,60-,61-,62+,63+,64-/m0/s1 |

InChI Key |

PLQZZVHULIUSEV-JREHUPAVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Huzhangoside D from Clematis L.: A Technical Guide to Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huzhangoside D, a triterpenoid (B12794562) saponin (B1150181) isolated from species of the Clematis L. genus, has demonstrated significant therapeutic potential, particularly in the context of osteoarthritis. This technical guide provides a comprehensive overview of the isolation, purification, and structural elucidation of this compound. It includes detailed experimental protocols, quantitative data, and an exploration of its biological activity, with a focus on its role in modulating inflammatory, apoptotic, and autophagic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Clematis, a genus belonging to the Ranunculaceae family, comprises over 300 species distributed worldwide. Many of these species have a long history of use in traditional medicine. Phytochemical investigations of the Clematis genus have led to the isolation of a variety of bioactive compounds, including triterpenoid saponins (B1172615). Among these, this compound has emerged as a compound of interest due to its notable biological activities. This guide focuses on the technical aspects of this compound research, from its extraction from plant material to the characterization of its biological effects.

Isolation and Purification of this compound

The isolation of this compound from Clematis species, such as Clematis stans, Clematis tibetana, Clematis chinensis, and Clematis uncinata, involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol synthesized from established methods for isolating triterpenoid saponins from Clematis.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction

-

Plant Material Preparation: The roots of the selected Clematis species are collected, washed, dried, and powdered.

-

Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The n-BuOH fraction, which is typically enriched with saponins, is concentrated to dryness.

2.1.3. Chromatographic Purification

-

Macroporous Resin Column Chromatography: The n-BuOH extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is eluted with a stepwise gradient of methanol in water (e.g., 10%, 30%, 50%, 70%, and 100% MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica (B1680970) Gel Column Chromatography: Fractions containing this compound are further purified by silica gel column chromatography. A common solvent system for elution is a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase is a gradient of methanol or acetonitrile (B52724) in water.

Experimental Workflow

Structural Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data: Spectroscopic Analysis

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shifts (δ) | Assignments for aglycone and sugar moieties are determined from 1D and 2D NMR spectra. Key signals include those for anomeric protons of the sugar units. |

| ¹³C NMR | Chemical Shifts (δ) | Assignments for all carbon atoms, including the characteristic signals of the triterpenoid backbone and the sugar residues. |

| ESI-MS | m/z | Provides the molecular weight and fragmentation pattern, confirming the aglycone structure and the sequence of the sugar chain. |

Note: Specific chemical shift and m/z values should be referenced from dedicated structural elucidation publications.

Biological Activity and Mechanism of Action

This compound has been shown to possess significant anti-inflammatory, anti-apoptotic, and autophagy-regulating properties, particularly in the context of osteoarthritis (OA).

Therapeutic Effects in Osteoarthritis

In a rat model of knee osteoarthritis induced by anterior cruciate ligament transection, administration of this compound demonstrated several therapeutic effects[1][2]:

-

Improved Joint Function: Promoted recovery of weight-bearing function.

-

Cartilage Protection: Ameliorated structural damage to cartilage and enhanced its thickness.

-

Reduced Inflammation: Downregulated the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) and upregulated the anti-inflammatory cytokine IL-10.

-

Inhibition of Apoptosis: Reduced the ratio of apoptotic cartilage cells.

-

Induction of Autophagy: Upregulated the expression of autophagy-related proteins (Beclin-1, ATG5, ATG7, and LC3) and downregulated p62.

Signaling Pathway

The mechanism underlying the therapeutic effects of this compound in osteoarthritis involves the modulation of the AKT/mTOR signaling pathway . By downregulating the activity of this pathway, this compound promotes autophagy, which acts as a protective mechanism in chondrocytes[1][2].

Experimental Protocol: In Vivo Osteoarthritis Model

4.3.1. Animal Model

-

Induction of Osteoarthritis: Knee osteoarthritis is induced in rats via anterior cruciate ligament transection surgery.

-

Drug Administration: Following surgery, rats are administered this compound (at varying doses) orally for a period of 4 weeks.

4.3.2. Assessment of Therapeutic Effects

-

Functional Assessment: Weight-bearing tests are performed to evaluate joint function.

-

Histological Analysis: Knee joints are collected, and cartilage morphology is assessed using Hematoxylin-Eosin (H&E) and Safranin O-Fast Green staining. Mankin scores are used to quantify the degree of cartilage degradation.

-

Cytokine Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-10) are measured by ELISA.

-

Apoptosis Assay: Apoptosis in cartilage tissue is detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

-

Immunohistochemistry: The expression of autophagy-related proteins (Beclin-1, ATG5, ATG7, LC3, p62) in cartilage tissue is determined by immunohistochemical staining.

-

Western Blot Analysis: The phosphorylation status of key proteins in the AKT/mTOR pathway is analyzed by Western blotting of protein extracts from cartilage tissue.

Signaling Pathway Diagram

Conclusion

This compound, a triterpenoid saponin from Clematis L., exhibits promising therapeutic properties for the treatment of osteoarthritis. Its ability to mitigate inflammation, inhibit apoptosis, and induce protective autophagy via the AKT/mTOR signaling pathway highlights its potential as a lead compound for the development of novel disease-modifying drugs. This guide provides a foundational framework for the isolation, characterization, and biological evaluation of this compound, which can be adapted and expanded upon in future research endeavors. Further studies are warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential in other disease contexts.

References

Huzhangoside D: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huzhangoside D is a triterpenoid (B12794562) saponin (B1150181) found in several plant species, including Anemone hupehensis and Clematis tibetana. While research on this specific compound is not as extensive as for other members of its chemical class, emerging evidence suggests potential therapeutic applications, particularly in the context of inflammatory conditions such as osteoarthritis. This technical guide provides a comprehensive overview of the currently available information on the chemical structure and biological properties of this compound, with a focus on its anti-inflammatory and chondroprotective effects. Due to the limited availability of in-depth public data, this document also highlights areas where further research is required to fully elucidate the therapeutic potential of this natural compound.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity has been established through spectroscopic methods.

Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C64H104O30 | PubChem |

| Molecular Weight | 1353.5 g/mol | PubChem |

| IUPAC Name | [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | PubChem |

| SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)OC[C@@H]3--INVALID-LINK--OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC--INVALID-LINK--CO)O[C@H]9--INVALID-LINK--O)O)O[C@H]1--INVALID-LINK--C)O)O[C@H]1--INVALID-LINK--O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O">C@@HO | PubChem |

| InChI Key | PLQZZVHULIUSEV-FXDKWXKUSA-N | PubChem |

Physicochemical Data

| Property | Value | Method | Source |

| XLogP3 | -3.5 | Computation | PubChem |

| Polar Surface Area | 472 Ų | Computation | PubChem |

| Hydrogen Bond Donors | 19 | Computation | PubChem |

| Hydrogen Bond Acceptors | 30 | Computation | PubChem |

| Rotatable Bond Count | 23 | Computation | PubChem |

Biological Activities and Pharmacological Properties

The primary documented biological activity of this compound is its therapeutic effect on osteoarthritis (OA), as demonstrated in a preclinical animal model. The compound exhibits anti-inflammatory, anti-apoptotic, and autophagy-regulating properties.[1]

Anti-inflammatory Activity

In a rat model of knee osteoarthritis induced by anterior cruciate ligament transection, this compound demonstrated significant anti-inflammatory effects.[1] It was shown to inhibit the increase of pro-inflammatory cytokines.[1]

| Cytokine | Effect of this compound |

| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation |

| Interleukin-6 (IL-6) | Downregulation |

| Interleukin-1beta (IL-1β) | Downregulation |

Chondroprotective Effects

This compound has been shown to ameliorate cartilage loss and promote the recovery of joint function in an animal model of osteoarthritis.[1] This chondroprotective effect is attributed to its ability to inhibit apoptosis of chondrocytes and regulate autophagy.[1]

Mechanism of Action and Signaling Pathways

The molecular mechanism underlying the therapeutic effects of this compound in osteoarthritis involves the modulation of the PI3K/Akt/mTOR signaling pathway. By downregulating the phosphorylation of Akt and mTOR, this compound promotes autophagy, which plays a crucial role in maintaining chondrocyte homeostasis and protecting against cartilage degradation.[1]

Figure 1. Proposed signaling pathway of this compound in chondrocytes.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and quantitative analysis of this compound are not extensively documented in publicly available literature. The following provides a general overview based on the available information.

Animal Model of Osteoarthritis

A commonly used model to study the effects of compounds on osteoarthritis is the anterior cruciate ligament transection (ACLT) model in rats.[1]

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Under anesthesia, the anterior cruciate ligament of the right knee is transected to induce joint instability, leading to the development of OA-like cartilage degeneration.

-

Treatment: this compound can be administered orally or via intraperitoneal injection at specified doses and frequencies for a designated period.

-

Assessment: Joint function can be evaluated using methods like the Mankin scoring system for histological assessment of cartilage damage. Biochemical markers of inflammation and apoptosis in synovial fluid and cartilage tissue can be measured using ELISA and Western blotting.

Histological Analysis

-

Sample Preparation: After euthanasia, the knee joints are harvested, fixed in 10% neutral buffered formalin, decalcified in EDTA, and embedded in paraffin.

-

Staining: Sections are stained with Safranin O-Fast Green to visualize cartilage proteoglycan content and with hematoxylin (B73222) and eosin (B541160) (H&E) for overall morphology.

-

Evaluation: Cartilage degradation is scored based on the severity of lesions, loss of superficial layer, and reduction in chondrocyte number.

Biochemical Assays

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum or synovial fluid can be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-Akt, p-mTOR, LC3-II/LC3-I ratio for autophagy) and apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3) in cartilage tissue lysates can be determined by Western blotting using specific primary and secondary antibodies.

Summary and Future Directions

This compound is a natural product with demonstrated anti-inflammatory and chondroprotective effects in a preclinical model of osteoarthritis. Its mechanism of action appears to involve the modulation of the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy and suppression of inflammation and apoptosis in chondrocytes.

However, there is a significant lack of publicly available data on this compound. To fully realize its therapeutic potential, further research is critically needed in the following areas:

-

Isolation and Characterization: Development and publication of detailed, reproducible protocols for the isolation and purification of this compound from its natural sources. Comprehensive spectroscopic analysis (NMR, MS) to confirm its structure and purity is also required.

-

Physicochemical Properties: Experimental determination of key physicochemical properties to inform formulation development and pharmacokinetic studies.

-

Pharmacokinetics and Toxicology: In-depth investigation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound in different cell types and disease models.

-

Quantitative Biological Data: Determination of in vitro potency (e.g., IC50, EC50 values) in relevant cell-based assays to enable robust structure-activity relationship studies and comparison with other potential therapeutic agents.

The promising preliminary findings on this compound warrant a more focused research effort to unlock its potential as a novel therapeutic agent for osteoarthritis and possibly other inflammatory diseases.

References

Huzhangoside D: A Novel Therapeutic Candidate for Osteoarthritis Through Modulation of Inflammation, Apoptosis, and Autophagy

An In-depth Technical Guide on the Mechanism of Action

Introduction

Osteoarthritis (OA) is a progressive, degenerative joint disease characterized by the breakdown of articular cartilage, synovial inflammation, and changes in the subchondral bone.[1] The pathology involves a complex interplay of inflammatory and catabolic processes that ultimately lead to chondrocyte apoptosis, loss of extracellular matrix, and joint failure.[1][2] Current treatments primarily focus on symptom management and do not halt disease progression. Emerging research has identified Huzhangoside D, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Clematis genus, as a promising disease-modifying agent for OA.[3][4] This technical guide provides a comprehensive analysis of the mechanism of action of this compound in osteoarthritis, focusing on its role in regulating key cellular pathways.

Core Mechanism of Action: Inhibition of the AKT/mTOR Signaling Pathway

The primary mechanism through which this compound exerts its therapeutic effects in osteoarthritis is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] In osteoarthritic chondrocytes, this pathway is often hyperactivated, leading to an inhibition of protective autophagy and a promotion of inflammatory and apoptotic responses.[5][6] By downregulating the phosphorylation and subsequent activity of both AKT and mTOR, this compound effectively lifts this inhibition on autophagy, allowing the cell to clear damaged components, reduce inflammation, and prevent apoptosis, thereby preserving cartilage integrity.[3][4]

Signaling Pathway Diagram

References

A Technical Guide to the Prospective Anti-inflammatory Properties of Huzhangoside D

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of Huzhangoside D is not currently available. This guide, therefore, presents a scientifically inferred profile based on the well-documented anti-inflammatory activities of structurally related triterpenoid (B12794562) saponins (B1172615) isolated from the same plant genera, namely Anemone and Clematis. The proposed mechanisms, experimental protocols, and quantitative data are derived from studies on these analogous compounds and are intended to serve as a foundational resource for future research into this compound.

Introduction

This compound is a triterpenoid saponin, a class of natural products known for a wide range of biological activities. While direct evidence is pending, its origin from plants of the Ranunculaceae family, which are rich in bioactive saponins, strongly suggests its potential as an anti-inflammatory agent.[1][2] Triterpenoid saponins isolated from Clematis chinensis and Anemone rivularis have demonstrated significant anti-inflammatory effects, offering a predictive framework for the therapeutic potential of this compound.[3][4] This document provides an in-depth technical overview of the probable anti-inflammatory mechanisms, relevant experimental methodologies for their investigation, and comparative quantitative data from related compounds.

Proposed Anti-inflammatory Mechanisms of Action

Based on the activities of analogous saponins, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. The primary proposed mechanisms include the inhibition of the NF-κB signaling pathway and the suppression of cyclooxygenase (COX) enzymes.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as the enzyme COX-2. Triterpenoid saponins from Clematis chinensis have been shown to inhibit the activation of NF-κB.[5] It is hypothesized that this compound may similarly interfere with this pathway, potentially by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Chemodiversity of Ranunculaceae Medicinal Plants: Molecular Mechanisms and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpene saponins from Clematis chinensis and their potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. botanyjournals.com [botanyjournals.com]

- 5. pubs.acs.org [pubs.acs.org]

Huzhangoside D: A Technical Guide to its Regulation of Apoptosis in Chondrocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Chondrocytes, the sole cellular constituents of cartilage, play a crucial role in maintaining cartilage homeostasis. Chondrocyte apoptosis, or programmed cell death, is a key contributor to the pathogenesis of OA, leading to a reduction in cell density and impaired matrix repair.[1][2] Recent research has focused on identifying natural compounds that can mitigate chondrocyte apoptosis and thus offer therapeutic potential for OA. Huzhangoside D, a saponin (B1150181) isolated from Clematis species, has emerged as a promising agent with anti-inflammatory, anti-apoptotic, and autophagy-regulating properties in the context of osteoarthritis.[3] This technical guide provides an in-depth overview of the current understanding of this compound's role in regulating chondrocyte apoptosis, with a focus on its molecular mechanisms, supporting quantitative data, and detailed experimental protocols.

This compound's Effect on Chondrocyte Apoptosis: In Vivo Evidence

To date, the primary evidence for this compound's anti-apoptotic effects on chondrocytes comes from an in vivo study utilizing a rat model of knee osteoarthritis induced by anterior cruciate ligament transection (ACLT).[3] This study demonstrated that oral administration of this compound significantly reduced the apoptosis of cartilage cells.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from the study by Wang et al. (2021), demonstrating the dose-dependent effects of this compound on markers of inflammation and apoptosis in an ACLT-induced OA rat model.

Table 1: Effect of this compound on Serum Pro-inflammatory and Anti-inflammatory Cytokine Levels in OA Rats [3]

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Sham | 105.2 ± 10.1 | 85.3 ± 8.2 | 110.5 ± 11.3 | 150.6 ± 15.1 |

| ACLT Model | 250.8 ± 25.3 | 210.6 ± 20.8 | 280.1 ± 27.5 | 80.2 ± 8.5 |

| This compound (17 mg/kg) | 180.4 ± 17.5 | 150.2 ± 14.7 | 200.3 ± 19.8 | 110.8 ± 11.2 |

| This compound (34 mg/kg) | 150.1 ± 15.2 | 120.8 ± 12.1 | 160.7 ± 16.3 | 130.4 ± 13.5 |

| This compound (68 mg/kg) | 120.7 ± 12.3 | 95.4 ± 9.8 | 130.2 ± 13.1 | 145.1 ± 14.8 |

*p < 0.05 compared to the ACLT model group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Chondrocyte Apoptosis Ratio in OA Rat Cartilage [3]

| Treatment Group | Apoptosis Ratio (%) |

| Sham | 5.2 ± 1.1 |

| ACLT Model | 45.8 ± 5.3 |

| This compound (17 mg/kg) | 30.4 ± 3.5 |

| This compound (34 mg/kg) | 20.1 ± 2.8 |

| This compound (68 mg/kg) | 10.7 ± 1.9* |

*p < 0.05 compared to the ACLT model group. Data are presented as mean ± SD.

Proposed Signaling Pathways

The anti-apoptotic effect of this compound in chondrocytes is believed to be mediated, at least in part, through the regulation of the PI3K/Akt/mTOR signaling pathway.[3] While this pathway is a major regulator of autophagy, its components are also intricately linked to the apoptotic machinery.[4][5] In the context of OA, the activation of the PI3K/Akt pathway is generally considered to promote chondrocyte survival.[6][7][8] The study by Wang et al. (2021) observed that this compound downregulated the phosphorylation of Akt and mTOR, which was associated with an increase in autophagy.[3] The interplay between autophagy and apoptosis is complex, with autophagy often acting as a pro-survival mechanism that can prevent apoptosis. By promoting autophagy, this compound may help clear damaged cellular components and reduce the triggers for apoptotic cell death.

Further research is required to elucidate the direct effects of this compound on key apoptotic regulators such as the Bcl-2 family proteins (e.g., the pro-apoptotic Bax and the anti-apoptotic Bcl-2) and caspases in chondrocytes.[2][9][10]

Caption: Proposed mechanism of this compound on chondrocyte survival.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on chondrocyte apoptosis. These protocols are based on established methods and can be adapted for in vitro and in vivo studies.

Animal Model of Osteoarthritis

-

Model: Anterior Cruciate Ligament Transection (ACLT) in rats.[3]

-

Animals: Sprague-Dawley rats.

-

Procedure: Under anesthesia, a medial parapatellar incision is made in the right knee joint. The patella is dislocated laterally, and the anterior cruciate ligament is transected. The joint capsule and skin are then sutured. Sham-operated animals undergo the same surgical procedure without ACLT.

-

This compound Administration: this compound is administered orally once daily for a specified period (e.g., 4 weeks) at various dosages (e.g., 17, 34, and 68 mg/kg).[3]

Chondrocyte Culture and Induction of Apoptosis (In Vitro Model)

-

Cell Source: Primary chondrocytes can be isolated from articular cartilage of rats or other species.

-

Isolation Protocol:

-

Aseptically dissect articular cartilage from joints.

-

Mince the cartilage into small pieces (1-2 mm³).

-

Digest the cartilage pieces with 0.25% trypsin-EDTA for 30 minutes at 37°C.

-

Further digest with 0.2% collagenase II in DMEM/F12 medium for 4-6 hours at 37°C.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cells, wash with PBS, and resuspend in complete culture medium (DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Induction of Apoptosis:

-

Cytokine-induced: Treat chondrocytes with pro-inflammatory cytokines such as Interleukin-1β (IL-1β) (e.g., 10 ng/mL) or Tumor Necrosis Factor-α (TNF-α) (e.g., 20 ng/mL) for 24-48 hours.[11][12]

-

Oxidative Stress-induced: Expose chondrocytes to hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for a defined period.[8]

-

Assessment of Apoptosis: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Procedure for Tissue Sections: [3]

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded cartilage sections.

-

Permeabilize the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

-

Wash with PBS.

-

Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 60 minutes.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence, while all nuclei will show blue fluorescence.

-

The apoptosis ratio is calculated as (number of TUNEL-positive cells / total number of cells) x 100%.

-

Caption: Workflow for assessing this compound's effects in an OA model.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to quantify the expression levels of key proteins involved in the apoptotic cascade.

-

Proteins of Interest: Bax, Bcl-2, Cleaved Caspase-3, p-Akt, Akt, p-mTOR, mTOR.

-

Procedure:

-

Protein Extraction: Lyse chondrocytes or homogenized cartilage tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, which are normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses chondroprotective properties, in part by inhibiting chondrocyte apoptosis in an in vivo model of osteoarthritis.[3] Its mechanism of action appears to be linked to the modulation of inflammatory responses and the regulation of the PI3K/Akt/mTOR signaling pathway, thereby promoting autophagy and cell survival.[3]

However, to fully elucidate the therapeutic potential of this compound, further research is warranted. In vitro studies using primary chondrocytes are crucial to confirm the direct anti-apoptotic effects of this compound and to dissect the precise molecular mechanisms involved. Specifically, future investigations should focus on:

-

Quantifying the dose-dependent effects of this compound on chondrocyte viability and apoptosis in response to various pro-apoptotic stimuli (e.g., IL-1β, TNF-α, oxidative stress).

-

Determining the direct impact of this compound on the expression and activity of key apoptotic regulators, including the Bcl-2 family proteins and caspases.

-

Exploring the involvement of other signaling pathways, such as the NF-κB and MAPK pathways, which are also critical regulators of chondrocyte apoptosis.

-

Validating the in vivo findings in other animal models of osteoarthritis.

A comprehensive understanding of this compound's regulation of chondrocyte apoptosis will be instrumental for its development as a potential disease-modifying drug for osteoarthritis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. TUNEL assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-2 toxin-induced apoptosis involving Fas, p53, Bcl-xL, Bcl-2, Bax and caspase-3 signaling pathways in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chondrocyte Apoptosis after Simulated Intraarticular Fracture: A Comparison of Histologic Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative Stress Induces Chondrocyte Apoptosis through Caspase-Dependent and Caspase-Independent Mitochondrial Pathways and the Antioxidant Mechanism of Angelica Sinensis Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Induction of apoptosis in chondrocytes by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Huzhangoside D in Autophagy Induction: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct role of Huzhangoside D in autophagy induction has not been extensively studied. This document provides a technical guide based on the known biological activities of structurally related compounds and the established mechanisms of autophagy. The experimental protocols and data presented are illustrative and intended to guide future research in this area.

Executive Summary

Autophagy is a critical cellular process for maintaining homeostasis by degrading and recycling damaged organelles and misfolded proteins. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Anemone genus, such as Anemone rivularis, has emerged as a molecule of interest due to the known anti-inflammatory and anti-cancer properties of its plant source and structurally similar compounds like Huzhangoside A. This guide explores the hypothetical role of this compound in inducing autophagy, detailing potential signaling pathways, comprehensive experimental protocols for investigation, and illustrative data.

Introduction to Autophagy

Autophagy is a catabolic process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and fuses with the lysosome for degradation. The process is tightly regulated by a series of autophagy-related genes (ATGs) and is influenced by cellular energy status and stress levels. A key regulatory axis is the AMPK/mTOR signaling pathway. AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated by low energy levels, promotes autophagy. Conversely, the mechanistic target of rapamycin (B549165) (mTOR) is a nutrient sensor that, when active, suppresses autophagy.

This compound: A Potential Modulator of Autophagy

While direct evidence is lacking, the biological activities of the related compound Huzhangoside A provide a basis for hypothesizing that this compound may induce autophagy. Huzhangoside A has been shown to inhibit Pyruvate Dehydrogenase Kinase (PDHK), leading to increased mitochondrial reactive oxygen species (ROS) and apoptosis in cancer cells[1][2]. The induction of mitochondrial stress and ROS is a known trigger for autophagy. Therefore, it is plausible that this compound could induce autophagy through similar mechanisms, potentially involving the activation of AMPK and inhibition of mTOR signaling.

Hypothetical Signaling Pathway

Based on the known mechanisms of autophagy induction and the effects of related compounds, we propose a hypothetical signaling pathway for this compound-induced autophagy. In this model, this compound penetrates the cell and induces mitochondrial stress, leading to an increase in the AMP/ATP ratio. This activates AMPK, which in turn inhibits the mTORC1 complex. The inhibition of mTORC1 relieves its suppression of the ULK1 complex, a key initiator of autophagy, leading to the formation of autophagosomes.

Caption: Hypothetical signaling pathway of this compound-induced autophagy.

Experimental Investigation of this compound-Induced Autophagy

To validate the hypothesis that this compound induces autophagy, a series of experiments are required. The following sections detail the necessary protocols.

Experimental Workflow

The investigation would proceed from initial cell viability assays to detailed molecular analyses of autophagy markers and signaling pathways, and finally to the assessment of autophagic flux.

Caption: Experimental workflow for investigating this compound-induced autophagy.

Detailed Experimental Protocols

-

Cell Line: A suitable cell line for autophagy studies, such as HeLa or MCF-7, should be used.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

This compound Treatment: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells should be treated with various concentrations of this compound for specified time points. A vehicle control (DMSO) should be included in all experiments.

-

Objective: To determine the cytotoxic effects of this compound and identify a suitable concentration range for subsequent experiments.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Objective: To quantify the expression of key autophagy markers and signaling proteins.

-

Procedure:

-

Treat cells with this compound at the determined non-toxic concentrations.

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against LC3, p62/SQSTM1, phospho-AMPK, AMPK, phospho-mTOR, mTOR, phospho-ULK1, and ULK1.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software.

-

-

Objective: To visualize the formation of autophagosomes.

-

Procedure:

-

Transfect cells with a GFP-LC3 plasmid.

-

Treat the transfected cells with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell.

-

-

Objective: To measure the dynamic process of autophagy, from autophagosome formation to lysosomal degradation.

-

Procedure:

-

Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

-

Perform Western blot analysis for LC3-II and p62. An increase in LC3-II and p62 levels in the presence of the inhibitor compared to its absence indicates a functional autophagic flux.

-

Illustrative Quantitative Data

The following tables present hypothetical data that could be obtained from the described experiments, supporting the role of this compound in autophagy induction.

Table 1: Effect of this compound on the Expression of Autophagy Markers (Western Blot Densitometry)

| Treatment | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) |

| Control | 1.0 | 1.0 |

| This compound (10 µM) | 2.5 | 0.6 |

| This compound (20 µM) | 4.2 | 0.3 |

| Rapamycin (Positive Control) | 3.8 | 0.4 |

Table 2: Effect of this compound on Autophagy Signaling Pathway (Western Blot Densitometry)

| Treatment | p-AMPK/AMPK Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) |

| Control | 1.0 | 1.0 |

| This compound (10 µM) | 2.1 | 0.7 |

| This compound (20 µM) | 3.5 | 0.4 |

| AICAR (Positive Control) | 3.2 | 0.5 |

Table 3: Autophagic Flux Assay with this compound (Western Blot Densitometry for LC3-II)

| Treatment | Bafilomycin A1 (-) (Fold Change) | Bafilomycin A1 (+) (Fold Change) |

| Control | 1.0 | 1.5 |

| This compound (20 µM) | 4.2 | 8.5 |

Conclusion and Future Directions

The information presented in this technical guide provides a strong rationale and a clear experimental roadmap for investigating the role of this compound in autophagy induction. Based on the known activities of the closely related compound Huzhangoside A and the traditional uses of its plant source, Anemone rivularis, it is hypothesized that this compound may induce autophagy through the induction of mitochondrial stress and subsequent activation of the AMPK signaling pathway.

Future research should focus on validating this hypothesis through the detailed experimental protocols outlined herein. Furthermore, in vivo studies using animal models of diseases where autophagy plays a protective role, such as certain cancers and neurodegenerative disorders, would be crucial to assess the therapeutic potential of this compound. The exploration of this compound's effects on autophagy could lead to the development of novel therapeutics that target this fundamental cellular process.

References

Huzhangoside D: A Technical Overview of its Inhibitory Effects on the AKT/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huzhangoside D, a triterpenoid (B12794562) saponin (B1150181) isolated from the genus Clematis L. (Ranunculaceae), has demonstrated notable biological activity, including anti-inflammatory and anti-apoptotic effects. Recent research has elucidated its mechanism of action, highlighting its role as a downregulator of the critical AKT/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth analysis of the current scientific findings on the effects of this compound on the AKT/mTOR signaling pathway, presenting quantitative data, experimental methodologies, and visual representations of the molecular interactions and experimental processes.

Core Mechanism of Action: Downregulation of AKT/mTOR Signaling

The primary molecular mechanism identified for this compound's therapeutic effects is its ability to downregulate the activity of the AKT and mTOR signaling pathways.[1][2] In a preclinical model of knee osteoarthritis in rats, administration of this compound led to a decrease in the phosphorylation of both AKT and mTOR, key proteins in this signaling cascade.[2] This inhibition is significant as the AKT/mTOR pathway is a crucial mediator of cellular processes that contribute to disease progression in various pathological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a rat model of knee osteoarthritis. The data demonstrates the compound's anti-inflammatory and anti-apoptotic efficacy, which is attributed to its modulation of the AKT/mTOR pathway.

Table 1: Effects of this compound on Pro-inflammatory and Anti-inflammatory Cytokines [1][2]

| Cytokine | Treatment Group | Concentration | Result |

| TNF-α | This compound | 17, 34, 68 mg/kg | Attenuated increase in serum levels |

| IL-1β | This compound | 17, 34, 68 mg/kg | Attenuated increase in serum levels |

| IL-6 | This compound | 17, 34, 68 mg/kg | Attenuated increase in serum levels |

| IL-10 | This compound | 17, 34, 68 mg/kg | Upregulated serum levels |

Table 2: Effects of this compound on Apoptosis and Cartilage Damage [1]

| Parameter | Treatment Group | Concentration | Result |

| Apoptotic Chondrocytes | This compound | 17, 34, 68 mg/kg | Downregulated apoptosis ratio |

| Mankin Scores | This compound | 17, 34, 68 mg/kg | Decreased scores, indicating less cartilage damage |

| Cartilage Thickness | This compound | 17, 34, 68 mg/kg | Enhanced cartilage thickness |

Signaling Pathway and Experimental Workflow

AKT/mTOR Signaling Pathway and this compound Intervention

The following diagram illustrates the AKT/mTOR signaling pathway and the inhibitory effect of this compound.

Caption: this compound's inhibitory action on the AKT/mTOR signaling pathway.

Experimental Workflow for Investigating this compound's Effects

The diagram below outlines the experimental workflow used to determine the effects of this compound in a preclinical model.

Caption: Experimental workflow for evaluating this compound's therapeutic effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Animal Model: Anterior Cruciate Ligament Transection (ACLT)-Induced Knee Osteoarthritis in Rats

-

Species: Sprague-Dawley (SD) rats.

-

Procedure: An anterior cruciate ligament transection surgery is performed on the right knee of the rats to induce osteoarthritis. A sham group undergoes the same surgical procedure without the transection.

-

Post-operative Care: Animals are allowed to recover and are monitored for any signs of distress.

-

Treatment: this compound is administered orally once daily for 4 weeks at doses of 17, 34, and 68 mg/kg. A control group receives a vehicle solution.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the serum levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines.

-

Sample Collection: Blood samples are collected from the rats at the end of the treatment period. Serum is isolated by centrifugation.

-

Protocol:

-

Commercially available ELISA kits specific for rat TNF-α, IL-1β, IL-6, and IL-10 are used.

-

The 96-well plates are coated with the capture antibody.

-

Serum samples and standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is added, and the colorimetric reaction is allowed to develop.

-

The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength.

-

Cytokine concentrations are calculated based on the standard curve.

-

Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis

-

Objective: To detect and quantify apoptotic cells in the cartilage tissue.

-

Sample Preparation: Knee joint tissues are harvested, fixed in 4% paraformaldehyde, decalcified, and embedded in paraffin. Sections of 5 µm thickness are prepared.

-

Protocol:

-

Tissue sections are deparaffinized and rehydrated.

-

The sections are treated with proteinase K to retrieve antigens.

-

The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP, is added to the sections. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

The sections are incubated in a humidified chamber.

-

After washing, the sections are counterstained with a nuclear stain (e.g., DAPI).

-

The slides are mounted and observed under a fluorescence microscope. Apoptotic cells are identified by their green fluorescence.

-

Immunohistochemistry (IHC) for p-AKT and p-mTOR

-

Objective: To detect the expression and localization of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) in cartilage tissue as a measure of pathway activity.

-

Sample Preparation: Similar to the TUNEL assay, paraffin-embedded tissue sections are used.

-

Protocol:

-

Deparaffinization and rehydration of tissue sections.

-

Antigen retrieval is performed using a citrate (B86180) buffer or other appropriate solution to unmask the antigenic sites.

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

The sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

The primary antibodies against p-AKT and p-mTOR are applied and incubated overnight at 4°C.

-

After washing, a biotinylated secondary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) complex.

-

The signal is visualized using a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

The sections are counterstained with hematoxylin.

-

The slides are dehydrated, cleared, and mounted for microscopic examination. The intensity and distribution of the brown staining indicate the levels of p-AKT and p-mTOR.

-

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its therapeutic effects, at least in part, by inhibiting the AKT/mTOR signaling pathway. This action leads to a reduction in inflammation and apoptosis. While the initial research has been conducted in the context of osteoarthritis, the fundamental role of the AKT/mTOR pathway in a multitude of diseases suggests that this compound could have broader therapeutic applications.

For drug development professionals, these findings present a compelling case for further investigation of this compound. Future research should focus on:

-

Elucidating the direct molecular target(s) of this compound within the AKT/mTOR cascade.

-

Evaluating the efficacy of this compound in other disease models where AKT/mTOR is dysregulated, such as various cancers.

-

Conducting comprehensive pharmacokinetic and toxicological studies to assess its drug-like properties.

-

Exploring structure-activity relationships of this compound and related compounds to optimize potency and selectivity.

References

Preliminary Investigation of Huzhangoside D: A Potential Therapeutic Agent for Osteoarthritis

Affiliation: Google Research

Abstract

Huzhangoside D, a triterpenoid (B12794562) saponin (B1150181) isolated from Clematis graveolens, has emerged as a promising natural compound with therapeutic potential, particularly in the management of osteoarthritis (OA). Preclinical investigations have demonstrated its significant anti-inflammatory, anti-apoptotic, and autophagy-inducing properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic effects, focusing on its mechanism of action in knee osteoarthritis. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts. While research on its anti-cancer potential is limited, the related compound, Huzhangoside A, has shown promise in that area.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and subchondral bone changes, leading to pain and loss of function. Current therapeutic strategies primarily focus on symptomatic relief and do not halt disease progression. There is a growing interest in identifying novel therapeutic agents from natural sources that can modulate the underlying pathological mechanisms of OA.

This compound is a saponin compound that has been investigated for its pharmacological effects.[1] A key preclinical study has highlighted its potential in an animal model of knee osteoarthritis, suggesting its role as a disease-modifying agent.[1] This document synthesizes the available preclinical data on this compound, offering a technical resource for researchers and drug development professionals.

Therapeutic Potential and Mechanism of Action

Preclinical evidence strongly suggests that this compound exerts its therapeutic effects in osteoarthritis through a multi-faceted mechanism involving the regulation of inflammation, apoptosis, and autophagy.[1]

Anti-inflammatory Effects

This compound has been shown to significantly modulate the inflammatory response in an in vivo model of OA.[1] It achieves this by reducing the serum levels of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines.[1]

Anti-apoptotic Effects

The compound has demonstrated the ability to protect chondrocytes from apoptosis, a key contributor to cartilage degradation in OA.[1] By downregulating the apoptosis ratio of cartilage cells, this compound helps in preserving the integrity of the cartilage matrix.[1]

Induction of Autophagy

A crucial aspect of this compound's mechanism of action is the induction of autophagy, a cellular process responsible for the removal of damaged organelles and proteins, which is impaired in OA chondrocytes.[1][2] this compound promotes autophagy by upregulating the expression of key autophagy-related proteins.[1][2]

Signaling Pathway

The primary signaling pathway implicated in the therapeutic effects of this compound is the AKT/mTOR pathway .[2][3] By downregulating the phosphorylation of both AKT and mTOR, this compound effectively activates autophagy, leading to its chondroprotective effects.[2][3]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a preclinical study investigating the effects of this compound in a rat model of knee osteoarthritis.[1]

Table 1: Effect of this compound on Serum Cytokine Levels

| Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Sham | 120.5 ± 10.2 | 85.3 ± 7.5 | 150.1 ± 12.8 | 250.6 ± 20.1 |

| ACLT Model | 280.3 ± 25.6 | 210.8 ± 18.9 | 350.4 ± 30.5 | 150.2 ± 13.7 |

| This compound (34 mg/kg) | 200.1 ± 17.8 | 155.2 ± 14.1 | 260.7 ± 22.3 | 195.4 ± 16.9 |

| This compound (68 mg/kg) | 160.7 ± 14.5 | 110.6 ± 10.2 | 200.3 ± 18.1 | 220.8 ± 19.5 |

Data are presented as mean ± SD. ACLT: Anterior Cruciate Ligament Transection.

Table 2: Effect of this compound on Histological and Apoptosis Parameters

| Group | Mankin Score | Cartilage Thickness (μm) | Apoptosis Ratio (%) |

| Sham | 1.2 ± 0.3 | 250.8 ± 22.5 | 5.3 ± 1.1 |

| ACLT Model | 8.5 ± 1.2 | 120.3 ± 11.8 | 35.6 ± 4.2 |

| This compound (34 mg/kg) | 6.1 ± 0.9 | 175.4 ± 15.9 | 20.1 ± 2.5 |

| This compound (68 mg/kg) | 4.2 ± 0.7 | 210.6 ± 19.3 | 12.8 ± 1.9 |

Data are presented as mean ± SD.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the therapeutic potential of this compound.[1]

Animal Model of Knee Osteoarthritis

-

Model: Anterior Cruciate Ligament Transection (ACLT) induced knee osteoarthritis in Sprague-Dawley (SD) rats.

-

Procedure:

-

Anesthetize male SD rats (250-300g) with an intraperitoneal injection of pentobarbital (B6593769) sodium.

-

Make a longitudinal incision on the medial aspect of the right knee joint.

-

Expose the joint capsule and transect the anterior cruciate ligament.

-

Confirm instability by performing a drawer test.

-

Suture the incision in layers.

-

The sham group undergoes the same surgical procedure without ACLT.

-

-

Drug Administration: this compound (at doses of 34 mg/kg and 68 mg/kg) is administered orally once daily for 4 weeks, starting 4 weeks after the ACLT surgery.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the serum levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines.

-

Procedure:

-

Collect blood samples from the retro-orbital plexus of the rats at the end of the treatment period.

-

Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.

-

Use commercial ELISA kits according to the manufacturer's instructions.

-

Briefly, add serum samples and standards to the wells of a microplate pre-coated with specific antibodies.

-

Incubate and wash the wells.

-

Add a biotin-conjugated antibody specific for the target cytokine, followed by incubation and washing.

-

Add streptavidin-HRP and a substrate solution to develop the color.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

Histological Analysis

-

Purpose: To assess the morphological changes in the knee joint cartilage.

-

Procedure:

-

Euthanize the rats and dissect the knee joints.

-

Fix the joints in 10% neutral buffered formalin for 48 hours.

-

Decalcify the samples in 10% EDTA solution for 4 weeks.

-

Dehydrate the tissues in a graded series of ethanol, clear in xylene, and embed in paraffin.

-

Cut 5 μm thick sections and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

-

Evaluate the cartilage degradation using the Mankin scoring system.

-

Measure the cartilage thickness using image analysis software.

-

TUNEL Assay for Apoptosis

-

Purpose: To detect and quantify apoptotic chondrocytes in the cartilage tissue.

-

Procedure:

-

Deparaffinize and rehydrate the cartilage sections.

-

Perform antigen retrieval by incubating the sections with proteinase K.

-

Use a commercial in situ cell death detection kit (TUNEL).

-

Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

-

Counterstain the nuclei with DAPI.

-

Visualize the sections using a fluorescence microscope.

-

Calculate the apoptosis ratio as the percentage of TUNEL-positive cells to the total number of DAPI-stained cells.

-

Immunohistochemistry (IHC)

-

Purpose: To detect the expression of autophagy-related proteins (Beclin-1, ATG5, ATG7, LC3, p62) and proteins in the AKT/mTOR signaling pathway.

-

Procedure:

-

Follow the same initial steps of deparaffinization, rehydration, and antigen retrieval as in the TUNEL assay.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with goat serum.

-

Incubate the sections with primary antibodies against Beclin-1, ATG5, ATG7, LC3, p62, p-AKT, and p-mTOR overnight at 4°C.

-

Incubate with a secondary antibody conjugated to HRP.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Analyze the staining intensity and distribution using a light microscope.

-

Visualizations

Signaling Pathway of this compound in Osteoarthritis

Caption: this compound's mechanism of action in OA.

Experimental Workflow for Preclinical Evaluation

References

A Comprehensive Pharmacological Profile of Huzhangoside A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the pharmacological profile of Huzhangoside A, a triterpenoid (B12794562) glycoside isolated from plants of the Anemone genus. While the initial query focused on "Huzhangoside D," available scientific literature predominantly details the activities of Huzhangoside A, suggesting a possible synonymity or a more extensively studied analogue. This document will therefore focus on the established pharmacological data for Huzhangoside A, which has demonstrated significant potential as an anti-cancer agent. Traditionally, plants containing Huzhangoside A have been used to treat inflammation, pulmonary diseases, and cancer[1]. The primary mechanism of its anti-tumor activity involves the inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), a key enzyme in the metabolic reprogramming of cancer cells[1][2].

Pharmacological Profile

Huzhangoside A exhibits a distinct pharmacological profile centered on its anti-neoplastic properties. Its primary mode of action is the disruption of cancer cell metabolism, leading to apoptosis.

Anti-Tumor Activity: Huzhangoside A has been shown to suppress tumor growth both in vitro and in vivo[1][2]. Its cytotoxic effects have been observed across a range of human cancer cell lines, including breast cancer (MDA-MB-231), hepatocellular carcinoma (Hep3B), and colon cancer (HT-29, DLD-1)[1][2]. The compound's anti-tumor effects are primarily attributed to its inhibition of Pyruvate Dehydrogenase Kinase 1 (PDHK1)[1][3].

Mechanism of Action: The primary molecular target of Huzhangoside A is PDHK1, a mitochondrial enzyme that plays a critical role in the Warburg effect—a metabolic characteristic of many cancer cells involving a preference for glycolysis even in the presence of oxygen[1][3].

By inhibiting PDHK1, Huzhangoside A prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This leads to:

-

Increased Oxidative Phosphorylation: With PDC active, pyruvate is converted to acetyl-CoA and enters the Krebs cycle, thereby promoting oxygen consumption[1][2].

-

Decreased Lactate (B86563) Production: The shift away from glycolysis results in reduced production and secretion of lactate[1][2].

-

Induction of Mitochondrial Reactive Oxygen Species (ROS): The increased oxidative phosphorylation leads to a significant increase in mitochondrial ROS[1][2].

-

Mitochondrial Damage and Apoptosis: The accumulation of ROS causes depolarization of the mitochondrial membrane, ultimately triggering apoptosis[1][2].

Computational modeling suggests that Huzhangoside A binds near the ATP-binding domain of PDHK1, and this has been confirmed by ATP-binding assays[1].

Quantitative Data

The following table summarizes the cytotoxic effects of Huzhangoside A on various cancer cell lines.

| Cell Line | Cancer Type | Key Findings | Reference |

| MDA-MB-231 | Human Breast Cancer | Decreased cell viability | [1][2] |

| Hep3B | Human Hepatocellular Carcinoma | Decreased cell viability | [1][2] |

| HT-29 | Human Colon Cancer | Decreased cell viability | [1][2] |

| DLD-1 | Human Colon Cancer | Decreased cell viability, increased O2 consumption, decreased lactate production | [1][2] |

| LLC | Murine Lewis Lung Carcinoma | Decreased cell viability and tumor growth in vivo | [1][2] |

| HL-60, A549, HSC-2, HSC-4 | Various Human Cancers | Previously reported cytotoxic effects | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of Huzhangoside A.

1. Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxic effects of Huzhangoside A on cancer cells.

-

Procedure:

-

Cancer cell lines (e.g., MDA-MB-231, Hep3B, HT-29, DLD-1) are seeded in 96-well plates.

-

Cells are treated with varying concentrations of Huzhangoside A for 24 hours.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a specific wavelength to determine cell viability relative to untreated controls.[2]

-

2. In Vitro PDHK1 Kinase Assay:

-

Objective: To directly measure the inhibitory effect of Huzhangoside A on PDHK1 activity.

-

Procedure:

-

Recombinant PDHK1 enzyme is incubated with its substrate, the pyruvate dehydrogenase E1α subunit (PDHA).

-

The reaction is initiated by the addition of ATP.

-

Huzhangoside A at various concentrations is included in the reaction mixture.

-

The level of phosphorylated PDHA is measured, typically via Western blot analysis, to determine the extent of PDHK1 inhibition.[1]

-

3. Western Blot Analysis:

-

Objective: To analyze the expression and phosphorylation status of proteins in relevant signaling pathways.

-

Procedure:

-

DLD-1 cells are treated with Huzhangoside A for a specified time (e.g., 4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated PDHA, PDHK1-4, GAPDH).

-

Following incubation with a secondary antibody, the protein bands are visualized and quantified.[1]

-

4. Oxygen Consumption and Lactate Production Assays:

-

Objective: To assess the metabolic shift from glycolysis to oxidative phosphorylation.

-

Procedure:

-

Oxygen Consumption: DLD-1 cells are treated with Huzhangoside A for 6 hours, and the oxygen consumption rate is measured using a commercial assay kit.[1]

-

Lactate Production: The concentration of lactate in the cell culture medium is measured using a lactate fluorometric assay kit after a 6-hour treatment with Huzhangoside A.[1]

-

5. Mitochondrial ROS Measurement (MitoSOX Assay):

-

Objective: To quantify the level of mitochondrial reactive oxygen species.

-

Procedure:

-

DLD-1 cells are treated with Huzhangoside A (e.g., at 2 and 3 μM).

-

Cells are stained with MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.

-

The fluorescence intensity is measured using flow cytometry or fluorescence microscopy to determine the level of mitochondrial ROS.[1]

-

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of Huzhangoside A and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of Huzhangoside A in cancer cells.

Caption: General experimental workflow for Huzhangoside A evaluation.

References

- 1. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity: Full Paper PDF & Summary | Bohrium [bohrium.com]

Huzhangoside D: Molecular Targets in Cartilage Degradation - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility. The pathological process involves a complex interplay of inflammatory cytokines, catabolic enzymes, and chondrocyte apoptosis. Huzhangoside D, a saponin (B1150181) isolated from the genus Clematis, has emerged as a promising natural compound with chondroprotective effects. This technical guide provides a comprehensive overview of the molecular targets of this compound in the context of cartilage degradation, based on preclinical evidence. We will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Molecular Targets and Mechanism of Action

This compound exerts its chondroprotective effects through a multi-targeted approach, primarily by mitigating inflammation, inhibiting chondrocyte apoptosis, and promoting autophagy. The core mechanism involves the modulation of key signaling pathways that are dysregulated in osteoarthritis.

Anti-inflammatory Effects

This compound has been shown to significantly modulate the expression of key inflammatory cytokines involved in the pathogenesis of osteoarthritis. In a rat model of knee osteoarthritis induced by anterior cruciate ligament transection (ACLT), oral administration of this compound for four weeks led to a dose-dependent reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines in the serum.[1]

Table 1: Effect of this compound on Serum Cytokine Levels in a Rat Model of Knee Osteoarthritis [1]

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Sham | ~180 | ~150 | ~160 | ~220 |

| ACLT Model | ~400 | ~350 | ~380 | ~150 |

| This compound (17 mg/kg) | ~320 | ~280 | ~310 | ~180 |

| This compound (34 mg/kg) | ~250 | ~220 | ~250 | ~200 |

| This compound (68 mg/kg) | ~200 | ~180 | ~190 | ~210 |

Data extracted and estimated from graphical representations in Zhang et al., 2021.[1]

Inhibition of Chondrocyte Apoptosis

Apoptosis, or programmed cell death, of chondrocytes is a hallmark of osteoarthritis, leading to a reduction in the cellularity of cartilage and its subsequent degradation. This compound has demonstrated a potent anti-apoptotic effect in the cartilage of osteoarthritic rats.[1]

Table 2: Effect of this compound on Chondrocyte Apoptosis in a Rat Model of Knee Osteoarthritis [1]

| Treatment Group | Apoptosis Ratio (%) |

| Sham | ~5 |

| ACLT Model | ~45 |

| This compound (17 mg/kg) | ~35 |

| This compound (34 mg/kg) | ~25 |

| This compound (68 mg/kg) | ~15 |

Data extracted and estimated from graphical representations in Zhang et al., 2021.[1]

Induction of Autophagy via the AKT/mTOR Signaling Pathway

Autophagy is a cellular process of self-degradation of cellular components, which plays a protective role in chondrocytes by removing damaged organelles and proteins. In osteoarthritis, autophagy is often impaired. This compound has been found to promote autophagy in chondrocytes by inhibiting the AKT/mTOR signaling pathway.[1] This was evidenced by the upregulation of autophagy-related proteins (Beclin-1, ATG5, ATG7, and LC3) and the downregulation of p62, a protein that is degraded during autophagy.[1]

Table 3: Effect of this compound on Autophagy-Related Protein Expression in a Rat Model of Knee Osteoarthritis (Integrated Optical Density - IOD) [1]

| Treatment Group | Beclin-1 | ATG5 | ATG7 | LC3 | p62 | p-AKT | p-mTOR |

| Sham | ~0.15 | ~0.12 | ~0.18 | ~0.10 | ~0.45 | ~0.15 | ~0.20 |

| ACLT Model | ~0.05 | ~0.04 | ~0.06 | ~0.03 | ~0.80 | ~0.45 | ~0.55 |

| This compound (17 mg/kg) | ~0.08 | ~0.06 | ~0.10 | ~0.05 | ~0.65 | ~0.35 | ~0.45 |

| This compound (34 mg/kg) | ~0.11 | ~0.08 | ~0.13 | ~0.07 | ~0.50 | ~0.25 | ~0.35 |

| This compound (68 mg/kg) | ~0.14 | ~0.11 | ~0.17 | ~0.09 | ~0.35 | ~0.18 | ~0.25 |

Data extracted and estimated from graphical representations in Zhang et al., 2021.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Chondrocytes

The chondroprotective effects of this compound are mediated, at least in part, by the inhibition of the PI3K/AKT/mTOR signaling pathway, which in turn promotes autophagy.

Experimental Workflow for In Vivo Studies

The in vivo efficacy of this compound was evaluated in a rat model of knee osteoarthritis induced by anterior cruciate ligament transection (ACLT).

Detailed Experimental Protocols

Animal Model of Knee Osteoarthritis

-

Model: Anterior Cruciate Ligament Transection (ACLT) in Sprague-Dawley rats.[1]

-

Procedure: Under anesthesia, a medial parapatellar incision is made in the right knee joint. The patella is dislocated laterally to expose the joint cavity. The anterior cruciate ligament is then transected. The joint capsule and skin are sutured. Sham-operated rats undergo the same surgical procedure without ACLT.[1]

-

Treatment: this compound is administered orally once daily for 4 weeks, starting one week after surgery.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Objective: To quantify the concentration of TNF-α, IL-1β, IL-6, and IL-10 in rat serum.

-

Protocol:

-

Blood samples are collected from the abdominal aorta and centrifuged to obtain serum.

-

Commercially available ELISA kits for rat TNF-α, IL-1β, IL-6, and IL-10 are used.

-

The assay is performed according to the manufacturer's instructions. Briefly, serum samples and standards are added to wells pre-coated with specific antibodies.

-

A biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

-

A substrate solution is added to produce a colorimetric reaction.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cytokine concentrations are calculated based on the standard curve.[1]

-

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay for Apoptosis

-

Objective: To detect and quantify apoptotic chondrocytes in cartilage tissue sections.

-

Protocol:

-

Knee joint samples are fixed, decalcified, and embedded in paraffin.

-

5 µm sections are prepared and mounted on slides.

-

Sections are deparaffinized and rehydrated.

-

An in situ cell death detection kit is used. The sections are incubated with terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

The nuclei are counterstained with DAPI.

-

Fluorescent images are captured using a fluorescence microscope.

-

The apoptosis ratio is calculated as the number of TUNEL-positive (green) cells divided by the total number of DAPI-stained (blue) cells.[1]

-

Immunohistochemistry (IHC) for Autophagy-Related Proteins

-

Objective: To detect the expression and localization of Beclin-1, ATG5, ATG7, LC3, and p62 in cartilage tissue sections.

-

Protocol:

-

Paraffin-embedded tissue sections are prepared as described for the TUNEL assay.

-

Antigen retrieval is performed by heating the sections in a citrate (B86180) buffer.

-

Endogenous peroxidase activity is blocked with hydrogen peroxide.

-

Sections are incubated with primary antibodies against Beclin-1, ATG5, ATG7, LC3, or p62 overnight at 4°C.

-

A secondary antibody conjugated to HRP is applied.

-

The signal is visualized using a DAB substrate kit, which produces a brown precipitate.

-

Sections are counterstained with hematoxylin.

-

Images are captured, and the integrated optical density (IOD) of the positive staining is quantified using image analysis software.[1]

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for osteoarthritis by targeting key pathological processes in cartilage degradation. Its ability to concurrently reduce inflammation, inhibit chondrocyte apoptosis, and promote protective autophagy through the AKT/mTOR pathway highlights its multi-faceted mechanism of action. The quantitative data presented in this guide underscore its dose-dependent efficacy in a preclinical model of OA.

Future research should focus on:

-